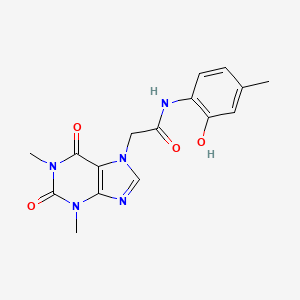
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide, also known as BZML, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BZML is a heterocyclic compound that consists of a benzothiadiazole ring and a pyrazole ring, which are connected by a carboxamide functional group.
Mecanismo De Acción
The mechanism of action of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide in cancer therapy involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of PI3K, Akt, and mTOR, which results in the induction of apoptosis and the suppression of angiogenesis. In addition, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to induce autophagy, which is a cellular process that promotes the degradation of damaged proteins and organelles.
Biochemical and physiological effects:
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the suppression of angiogenesis, and the induction of autophagy. In addition, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide in lab experiments is its high purity, which can be achieved through recrystallization. In addition, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide is relatively easy to synthesize and has a well-defined chemical structure, which makes it a useful tool for studying the mechanism of action of various biological processes. However, one of the limitations of using N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain applications.
Direcciones Futuras
There are several future directions for the research of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide. One direction is to explore its potential applications in other fields, such as energy storage and catalysis. Another direction is to investigate its mechanism of action in more detail, particularly in the context of cancer therapy. In addition, the development of new synthetic methods for N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide could lead to the synthesis of new derivatives with improved properties. Finally, the development of new formulations of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide with improved solubility could expand its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide involves the reaction of 2,1,3-benzothiadiazole-5-carbaldehyde with N-methyl-1H-pyrazole-3-carboxamide in the presence of a base catalyst. The reaction proceeds through a condensation reaction, which results in the formation of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide. The purity of the synthesized N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields, including optoelectronics, bioimaging, and cancer therapy. In optoelectronics, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been used as a fluorescent probe for the detection of metal ions and as a material for organic light-emitting diodes. In bioimaging, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been used as a fluorescent probe for the detection of reactive oxygen species and as a contrast agent for magnetic resonance imaging. In cancer therapy, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis.
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c1-17(12(18)10-4-5-13-14-10)7-8-2-3-9-11(6-8)16-19-15-9/h2-6H,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQIXJKVNLDKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=NSN=C2C=C1)C(=O)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5202894.png)
![N-(4-methylbenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5202896.png)


![1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol](/img/structure/B5202907.png)
![3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5202911.png)

![propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5202930.png)
![propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5202950.png)


![N-(2-methoxyethyl)-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5202973.png)
![ethyl [4-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenoxy]acetate](/img/structure/B5202980.png)